![molecular formula C7H5N3O B069698 Imidazo[1,2-B]pyridazine-6-carbaldehyde CAS No. 185910-99-0](/img/structure/B69698.png)

Imidazo[1,2-B]pyridazine-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

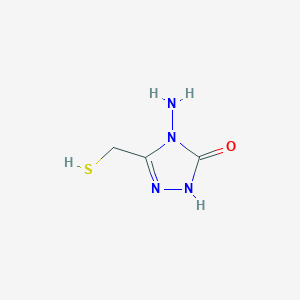

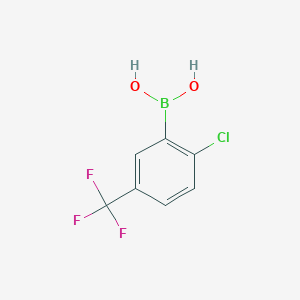

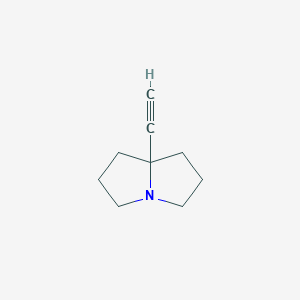

Imidazo[1,2-B]pyridazine-6-carbaldehyde is a chemical compound with the molecular formula C7H5N3O . It is recognized as a versatile scaffold in organic synthesis and drug development . This compound is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-B]pyridazine-6-carbaldehyde and its derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis methods have been developed over the years, and the progress made in these methods has been compiled in several review articles .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-B]pyridazine-6-carbaldehyde has been determined using X-ray diffraction (XRD) and spectroscopic techniques . The optimized molecular crystal structures were determined based on density functional theory (DFT) calculations .Chemical Reactions Analysis

Imidazo[1,2-B]pyridazine-6-carbaldehyde and its derivatives exhibit reactivity that allows for various chemical reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactivity of these compounds has been studied extensively, leading to the development of various synthetic methods .Physical And Chemical Properties Analysis

Imidazo[1,2-B]pyridazine-6-carbaldehyde is a light brown solid . It has a molecular weight of 147.14 . The compound is stored at temperatures between 2 and 8 degrees Celsius .Orientations Futures

Imidazo[1,2-B]pyridazine-6-carbaldehyde and its derivatives have potential for future developments in various fields. They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research could focus on developing new synthetic methods and exploring further applications of these compounds in medicinal chemistry .

Propriétés

IUPAC Name |

imidazo[1,2-b]pyridazine-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBKSONQNYUEPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444600 |

Source

|

| Record name | Imidazo[1,2-b]pyridazine-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-B]pyridazine-6-carbaldehyde | |

CAS RN |

185910-99-0 |

Source

|

| Record name | Imidazo[1,2-b]pyridazine-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)